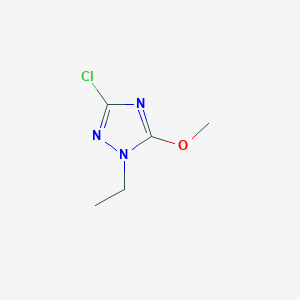

3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-chloro-1-ethyl-5-methoxy-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3O/c1-3-9-5(10-2)7-4(6)8-9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELPBSAKABINMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250235 | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-ethyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330756-30-3 | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-ethyl-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330756-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-ethyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 2. Comparative Analysis of Methods

Research Findings and Notes

- The PEG/PTSA method is particularly valued for its eco-friendly profile and operational simplicity, achieving high yields with minimal waste.

- Transition metal-catalyzed cyclizations provide versatility in introducing various substituents, including halogens and alkyl groups, at specific positions on the triazole ring.

- The selection of starting materials is critical for ensuring the correct substitution pattern. For 3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole, precursors must bear the chloro, ethyl, and methoxy functionalities or allow for their selective introduction during or after ring closure.

- Both methodologies are compatible with scale-up and are suitable for the synthesis of triazole-based libraries for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Antifungal Activity

1,2,4-triazoles, including 3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole, have demonstrated significant antifungal properties. These compounds inhibit the growth of various fungal pathogens. For instance, studies have shown that triazole derivatives exhibit broad-spectrum antifungal activity against strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values often lower than those of standard antifungal agents like fluconazole .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 3-Chloro-1-ethyl-5-methoxy | Candida albicans | 0.25 |

| Triazole Derivative A | Aspergillus fumigatus | 0.5 |

| Triazole Derivative B | Cryptococcus neoformans | 0.0156 |

Antibacterial Properties

The antibacterial potential of triazoles has also been well-documented. Compounds within this class have shown effectiveness against a range of bacterial pathogens, including multidrug-resistant strains. For example, derivatives have been synthesized that exhibit potent activity against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values significantly lower than those of conventional antibiotics .

Table 2: Antibacterial Activity of Triazole Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 3-Chloro-1-ethyl-5-methoxy | Staphylococcus aureus | 0.125 |

| Triazole Derivative C | Escherichia coli | 0.5 |

| Triazole Derivative D | Pseudomonas aeruginosa | 0.8 |

Other Pharmacological Activities

Beyond antifungal and antibacterial properties, triazoles have been identified as having neuroprotective, antioxidant, and anticonvulsant activities. Research indicates that modifications to the triazole ring can enhance these activities significantly .

Agricultural Applications

In agriculture, triazoles are widely used as fungicides due to their ability to inhibit fungal growth and protect crops from diseases. The compound has shown promise in controlling various fungal pathogens affecting crops such as wheat and barley. Its application can lead to improved crop yields and reduced reliance on traditional chemical fungicides .

Table 3: Agricultural Uses of Triazoles

| Application | Crop Type | Pathogen Controlled |

|---|---|---|

| Fungicide | Wheat | Fusarium graminearum |

| Fungicide | Barley | Rhizoctonia solani |

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material science. Research indicates that triazoles can be utilized in the development of corrosion inhibitors and as components in ionic liquids. These applications benefit from the compound's stability and reactivity under various conditions .

Mechanism of Action

The mechanism of action of 3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Comparisons

The following table highlights key structural differences and similarities between the target compound and related 1,2,4-triazole derivatives:

Key Observations :

- Chloro Substitution : The chloro group at position 3 is common in bioactive triazoles, enhancing electron-withdrawing effects and influencing reactivity .

- Ethyl vs. Phenyl: The ethyl group in the target compound improves solubility in non-polar environments compared to phenyl-containing analogs like 3-chloro-5-phenyl-4H-1,2,4-triazole .

- Methoxy vs. Thiol/Carboxylate : The methoxy group in the target compound reduces hydrogen-bonding capacity compared to thiol or carboxylate analogs but increases steric bulk and lipophilicity .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW ~186.6 Da) is lighter than carboxylate derivatives (e.g., 281.7 Da for ), favoring better membrane permeability.

- Hydrogen Bonding : Unlike thiol-containing analogs (e.g., ), the methoxy group in the target compound participates in weaker C–H···O interactions, as seen in similar structures .

- Crystallinity : Ethyl and methoxy substituents promote stable crystal packing via van der Waals interactions, similar to ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-... ().

Stability and Intermolecular Interactions

- Hydrogen Bonding: The target compound’s methoxy group may form intramolecular C–H···O bonds, as observed in 3-methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate ().

- π-π Stacking: While less pronounced than in phenyl-substituted analogs (e.g., ), the triazole ring in the target compound can engage in π-π interactions with aromatic systems in biological targets .

Biological Activity

3-Chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole (CAS Number: 1330756-30-3) is a synthetic compound belonging to the triazole family. This class of compounds is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The unique structural characteristics of triazoles contribute to their interaction with various biological targets, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 177.6 g/mol. The structure includes a triazole ring substituted with a chlorine atom and an ethyl and methoxy group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClN₃O |

| Molecular Weight | 177.6 g/mol |

| CAS Number | 1330756-30-3 |

| IUPAC Name | This compound |

The biological activity of triazole derivatives often involves their ability to inhibit specific enzymes or interact with cellular pathways. For this compound, research suggests potential mechanisms include:

Enzyme Inhibition : Triazoles can act as inhibitors of various enzymes involved in metabolic processes or signaling pathways.

Cellular Interaction : The compound may influence cell proliferation and apoptosis through modulation of signaling pathways associated with cancer cell growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant inhibition against various cancer cell lines.

Case Study: Antiproliferative Effects

A study examining a series of triazole derivatives found that certain modifications to the triazole ring enhanced cytotoxicity against cancer cells. Notably, compounds with methoxy substitutions exhibited improved activity against breast cancer cell lines compared to their unsubstituted analogs .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Chloro derivative | MCF7 (Breast) | 15 |

| Ethyl substitution | HeLa (Cervical) | 20 |

| Methoxy modification | A549 (Lung) | 12 |

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cell membranes.

Research Findings

Studies have demonstrated that triazole compounds can effectively inhibit the growth of pathogenic fungi such as Candida species. The presence of chlorine and methoxy groups in the structure enhances antifungal activity by improving solubility and membrane permeability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoles. Modifications at various positions on the triazole ring can significantly impact potency and selectivity.

Key Findings:

- Chlorine Substitution : Enhances lipophilicity and may improve cellular uptake.

- Methoxy Group : Contributes to increased solubility and may influence enzyme binding affinity.

- Ethyl Group : Alters steric properties which can affect interaction with biological targets.

Q & A

Q. What experimental designs are critical for investigating metabolic stability in pharmacokinetic studies?

- Methodology :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- Metabolite identification : Use high-resolution MS (Q-TOF) to detect hydroxylated or demethylated products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.